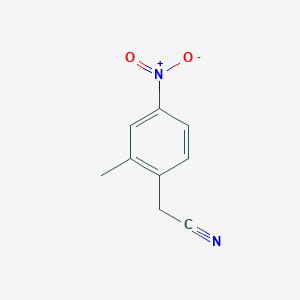

2-(2-Methyl-4-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-6-9(11(12)13)3-2-8(7)4-5-10/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQQDRKIUQLOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Methyl 4 Nitrophenyl Acetonitrile and Analogues

Established and Emerging Synthetic Routes

The primary strategies for synthesizing 2-(2-methyl-4-nitrophenyl)acetonitrile and related structures revolve around alkylation and methylation of a suitable phenylacetonitrile (B145931) precursor. Additionally, novel green chemistry approaches are being developed for the synthesis of arylacetonitriles in general, which are applicable to these specific compounds.

The introduction of a methyl group onto the 4-nitrophenylacetonitrile (B121139) backbone is a key transformation. This can be accomplished through several methods, including those utilizing ionic liquids, gas-phase catalysis, and traditional alkylation with alkyl halides.

Ionic liquids (ILs) have emerged as versatile catalysts and reaction media in organic synthesis, offering advantages such as low volatility, thermal stability, and recyclability. rsc.org In the context of synthesizing methylated arylacetonitriles, basic ionic liquids can serve as both the solvent and the catalyst, promoting C-alkylation of active methylene (B1212753) compounds. scispace.comisca.me For instance, a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide (B78521), [bmim][OH], can facilitate the methylation of precursors to arylacetonitriles. organic-chemistry.org

Another green approach involves the use of dimethyl carbonate (DMC) as an environmentally friendly methylating agent, which can be catalyzed by ionic liquids. rsc.orgresearchgate.net For example, tributylmethylammonium (B1194469) methylcarbonate (B8334205) has been effectively used as a catalytic base for methylation reactions with DMC under continuous flow conditions. rsc.orgresearchgate.net This method provides high conversion and selectivity and is scalable, making it suitable for industrial applications. The reaction using DMC in the presence of an ionic liquid catalyst represents a cleaner alternative to traditional methods that use toxic methyl halides and generate salt by-products. google.com

| Methylating Agent | Catalyst/Solvent System | Key Advantages | Reference |

|---|---|---|---|

| Alkyl Halides | Basic Ionic Liquid (e.g., [bmim][OH]) | Acts as both catalyst and solvent; reusable. | scispace.comorganic-chemistry.org |

| Dimethyl Carbonate (DMC) | Ionic Liquid (e.g., tributylmethylammonium methylcarbonate) | Green methylating agent; high selectivity; suitable for continuous flow. | rsc.orgresearchgate.net |

Gas-phase methylation offers a solvent-free alternative for the synthesis of aromatic compounds, often employing heterogeneous catalysts. While direct studies on 4-nitrophenylacetonitrile are not prevalent, the gas-phase methylation of analogous aromatic compounds like phenol (B47542) provides insight into the potential mechanisms and catalysts. researchgate.netnih.gov These reactions are typically catalyzed by metal oxides, such as MgO-based systems, and proceed at elevated temperatures. researchgate.net

The mechanism for gas-phase phenol methylation is thought to proceed not through a direct electrophilic attack by methanol (B129727), but via the in-situ formation of formaldehyde (B43269) from the dehydrogenation of methanol. researchgate.netnih.gov The formaldehyde then reacts with the aromatic ring. A similar mechanism could be envisioned for 4-nitrophenylacetonitrile, where methanol is activated on the catalyst surface. The acidity and basicity of the catalyst are crucial factors, with acidic sites on zeolites or mixed oxides activating the methanol and the aromatic ring for the methylation reaction. mdpi.com

| Substrate | Catalyst | Proposed Intermediate | Key Finding | Reference |

|---|---|---|---|---|

| Phenol | MgO-based mixed oxides | Formaldehyde | Reaction proceeds via methanol dehydrogenation, not direct electrophilic attack. | researchgate.netnih.gov |

| Benzene (B151609)/Toluene | Acidic Zeolites | Methoxy species | Acidic sites are necessary for activating both methanol and the aromatic ring. | mdpi.com |

A well-established and widely used method for the methylation of compounds with acidic protons is the use of an alkyl iodide, such as methyl iodide, in the presence of a base. researchgate.netias.ac.in For precursors like 4-nitrophenylacetonitrile, the benzylic proton is acidic due to the electron-withdrawing effects of the nitrile and nitro groups, making it susceptible to deprotonation and subsequent alkylation. However, for ring methylation to achieve this compound, the reaction conditions would need to favor electrophilic aromatic substitution, which is not the primary pathway for this set of reagents. The more common application of this method is for α-alkylation of the carbon adjacent to the nitrile group.

For analogous reactions, such as the methylation of hydroxyl groups on aromatic rings, this method is highly effective. ias.ac.in The reaction is typically carried out using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). researchgate.netresearchgate.net The base deprotonates the acidic functional group, creating a nucleophile that then attacks the methyl iodide in an Sₙ2 reaction. The choice of solvent can influence the reaction rate, with DMF often allowing for the reaction to proceed at room temperature, while acetone may require refluxing. researchgate.net

| Reagent | Base | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Room temperature to reflux, depending on solvent and substrate. | researchgate.netias.ac.inresearchgate.net |

The development of synthetic methods that are environmentally benign is a major focus of modern chemistry. This includes the use of non-toxic reagents, minimizing waste, and improving atom economy.

A notable green synthetic route for producing arylacetonitriles involves the cyanation of gem-difluoroalkenes. organic-chemistry.org This method is particularly advantageous as it utilizes aqueous ammonia (B1221849), thereby completely avoiding the use of highly toxic cyanating agents like hydrogen cyanide or metal cyanides. The reaction proceeds under mild conditions and demonstrates a broad substrate scope and tolerance for various functional groups, offering high yields. organic-chemistry.org This approach represents a significant step forward in the safe and sustainable synthesis of arylacetonitrile derivatives, which would include precursors to this compound. The reaction of gem-difluoroalkenes with amines can also lead to the formation of arylacetamides. rsc.org

| Starting Material | Reagent | Product | Key Green Chemistry Principle | Reference |

|---|---|---|---|---|

| gem-Difluoroalkenes | Aqueous Ammonia | Arylacetonitriles | Avoidance of toxic cyanating reagents; use of a green solvent/reagent. | organic-chemistry.org |

Green Chemistry Principles in Arylacetonitrile Synthesis

Biocatalytic Approaches (e.g., Arylacetonitrilases)

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. Arylacetonitrilases, in particular, are enzymes that can hydrolyze arylacetonitriles to corresponding arylacetic acids, which are valuable building blocks. The nitrilase from Pseudomonas fluorescens EBC191 has demonstrated notable capability in converting sterically demanding α,α-disubstituted phenylacetonitriles. nih.gov This enzyme successfully hydrolyzes compounds like 2-methyl-2-phenylpropionitrile to its corresponding acid in almost stoichiometric amounts. nih.gov

The potential application of such enzymes for the synthesis of analogues of this compound is significant. Homology modeling of the nitrilase from P. fluorescens EBC191 suggested that steric hindrance with certain amino acid residues could affect the conversion of bulky substrates. nih.gov By creating enzyme variants through site-directed mutagenesis, researchers have identified catalysts with increased activity for sterically demanding substrates. nih.gov This approach could be tailored for the specific steric and electronic properties of this compound, potentially leading to highly efficient and selective biocatalytic routes.

Furthermore, the development of recombinant whole-cell catalysts presents a promising strategy. For instance, cells co-expressing the nitrilase from P. fluorescens EBC191 and an (S)-oxynitrilase have been used to convert ketones directly into chiral products like (S)-atrolactate and (S)-atrolactamide. nih.gov This highlights the potential for creating multi-enzyme cascade reactions in a single microbial host for the streamlined synthesis of complex chiral molecules derived from substituted phenylacetonitriles.

| Enzyme System | Substrate Example | Product(s) | Key Finding |

| Nitrilase from Pseudomonas fluorescens EBC191 | 2-methyl-2-phenylpropionitrile | 2-methyl-2-phenylpropionic acid | High conversion of a sterically demanding substrate to the corresponding acid. nih.gov |

| Nitrilase from P. fluorescens EBC191 | Acetophenone cyanohydrin | Atrolactic acid and Atrolactamide | Transformation into both acid and amide products with enantioselectivity. nih.gov |

| Recombinant whole-cell catalyst (P. fluorescens Nitrilase + Cassava (S)-oxynitrilase) | Acetophenone + Cyanide | (S)-Atrolactate and (S)-Atrolactamide | Successful one-pot conversion of a ketone to chiral acids and amides. nih.gov |

Direct Coupling and Carbon-Carbon Bond Formation Reactions

Direct C-C bond formation represents one of the most fundamental and efficient strategies in organic synthesis. For producing this compound and its analogues, methods involving the direct functionalization of an acetonitrile (B52724) moiety are of high interest.

The alkylation of the α-carbon of arylacetonitriles is a primary method for synthesizing more complex structures. Recent advancements have focused on achieving high chemoselectivity through careful control of reaction conditions, particularly the choice of base. A notable strategy involves the direct coupling of alcohols and nitriles catalyzed by an Iridium complex, where the reaction outcome can be steered towards either α-alkylated arylacetonitriles or acetamides simply by adjusting the base. rsc.org This method provides a novel approach for carbon chain extension using simple alkylating agents like methanol and ethanol. rsc.org

Another established method involves reacting the alkali metal salts of organonitrile carbanions with an organohalide. google.com This can be performed as a one-step operation by reacting the parent nitrile with an aqueous alkali metal base and an organohalide in the presence of a diorgano sulfoxide (B87167), such as dimethyl sulfoxide (DMSO). google.com This process is applicable to a wide range of organonitriles, including substituted phenylacetonitriles like p-nitrobenzylcyanide. google.com The synthesis of this compound could be envisioned by reacting 2-methyl-4-nitrophenylacetonitrile with an appropriate alkyl halide under these base-controlled conditions.

| Method | Catalyst/Reagent | Reactants | Product Type | Key Feature |

| Iridium-catalyzed coupling rsc.org | Iridium complex | Alcohol, Arylacetonitrile | α-alkylated arylacetonitrile or Acetamide | Chemoselectivity controlled by the choice of base. rsc.org |

| Alkali metal-mediated alkylation google.com | Aqueous alkali metal base, DMSO | Organonitrile, Organohalide | Alkylated organonitrile | One-step process applicable to activated nitriles. google.com |

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory bench to industrial production requires significant process optimization. Key considerations include enhancing safety, improving efficiency, reducing waste, and ensuring economic viability. For the synthesis of this compound, a compound containing an energetic nitro group, modern manufacturing technologies are particularly relevant.

Continuous Flow Synthesis and Microreactor Technologies

Continuous flow chemistry, often utilizing microreactors, offers substantial advantages over traditional batch processing, especially for hazardous reactions like nitrations. beilstein-journals.orgeuropa.eu Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. beilstein-journals.orgmicroreactiontechnology.com This enhanced control significantly improves safety by minimizing the risk of thermal runaways in highly exothermic processes. europa.eu

The synthesis of nitroaromatic compounds, a key step in producing this compound, can be made safer and more efficient in a continuous flow setup. europa.euuliege.be For example, a highly automated continuous flow system has been developed for the nitration of furfural (B47365) using acetyl nitrate (B79036) generated in situ, a process that avoids the isolation of a potentially explosive intermediate. uliege.be This approach could be adapted for the nitration of 2-methylphenylacetonitrile, providing a safer and more reproducible manufacturing process. The modular nature of flow systems also facilitates straightforward scaling from laboratory to pilot and production scales. microreactiontechnology.com The development of such processes aligns with the principles of green chemistry by saving resources and reducing waste. beilstein-journals.orgmicroreactiontechnology.com

| Technology | Key Advantages | Relevance to this compound Synthesis |

| Microreactors / Flow Chemistry | Enhanced safety for hazardous reactions (e.g., nitration). europa.eu | Allows for precise control of exothermic nitration steps. |

| Superior heat and mass transfer. beilstein-journals.org | Improves reaction efficiency and product purity. | |

| Ease of scalability. microreactiontechnology.com | Facilitates transition from lab to industrial production. | |

| Potential for automation and integration of processes. uliege.be | Enables robust and reproducible manufacturing with reduced operator intervention. |

Catalyst Recycling and Recovery Protocols

The sustainability and cost-effectiveness of a chemical process are heavily influenced by the ability to recycle and reuse catalysts. For the synthesis of nitriles and related compounds, several effective catalyst recovery protocols have been developed.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. For instance, a copper fluorapatite (B74983) (CuFAP) catalyst used for the synthesis of nitriles from aldehydes has been shown to be recoverable and reusable for several cycles without a significant loss in catalytic activity. scirp.orgscirp.org Similarly, carbon-supported copper oxide nanoparticles (CuO@C) used in the synthesis of nitriles from alcohols and ammonia can be conveniently recycled and reused for multiple runs.

In the context of producing precursors to this compound, metal-organic frameworks (MOFs) have also been investigated as recyclable heterogeneous catalysts. One study demonstrated that a zinc-based MOF catalyst used for the cyanosilylation of 4-nitrobenzaldehyde (B150856) could be recovered by centrifugation and reused with high product yields maintained over several cycles. researchgate.net The implementation of such recyclable catalytic systems is crucial for developing economically viable and environmentally friendly industrial processes.

| Catalyst System | Recovery Method | Reusability | Application |

| Copper Fluorapatite (CuFAP) scirp.orgscirp.org | Filtration | Reusable for at least four cycles with comparable yield. scirp.orgscirp.org | Synthesis of nitriles from aldehydes. scirp.orgscirp.org |

| Carbon-supported Copper Oxide Nanoparticles (CuO@C) | Not specified, likely filtration | Reusable for up to three runs without significant loss of activity. | Synthesis of nitriles from alcohols. |

| Zinc-based Metal-Organic Framework (MOF) researchgate.net | Centrifugation | Recyclable with high yields maintained. researchgate.net | Cyanosilylation of aldehydes. researchgate.net |

| Adsorbed [RuCl₂(p-cymene)]₂ on activated carbon organic-chemistry.org | Filtration | Recovered quantitatively and reused with minimal loss of activity. organic-chemistry.org | Aerobic oxidations and dehydrations for nitrile synthesis. organic-chemistry.org |

Reactivity Studies and Mechanistic Investigations of 2 2 Methyl 4 Nitrophenyl Acetonitrile Derivatives

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group known for its participation in a variety of organic transformations. Its reactivity in the context of 2-(2-Methyl-4-nitrophenyl)acetonitrile is influenced by the adjacent methylene (B1212753) bridge and the substituted phenyl ring.

While direct nucleophilic substitution at the nitrile carbon is not a common pathway, the nitrile moiety in arylacetonitriles is a key participant in reactions that form complex heterocyclic derivatives. One of the most prominent examples is the Gewald reaction, a multicomponent process for synthesizing 2-aminothiophenes. In this reaction, an α-cyano ester or an arylacetonitrile, such as this compound, condenses with a ketone or aldehyde and elemental sulfur in the presence of a base.

The general mechanism involves an initial Knoevenagel condensation between the arylacetonitrile and a carbonyl compound, followed by the addition of sulfur to the activated methylene group and subsequent cyclization to form the 2-aminothiophene ring. This reaction highlights the role of the nitrile group in facilitating the formation of highly functionalized thiophene (B33073) derivatives, which are valuable scaffolds in medicinal chemistry and materials science. For instance, the reaction of a related arylacetonitrile with a ketone and sulfur can yield complex thiophene derivatives that serve as versatile building blocks for dyes and other materials.

The methylene group (CH₂) adjacent to both the nitrile and the 4-nitrophenyl group in arylacetonitriles is acidic. The electron-withdrawing nature of the nitrile group and, more significantly, the para-nitro group stabilizes the resulting carbanion through resonance and inductive effects, facilitating deprotonation. The study of proton transfer dynamics and the kinetics of deprotonation are crucial for understanding the reaction mechanisms involving these compounds as nucleophiles.

Kinetic studies on the deprotonation of similar compounds, such as (4-nitrophenyl)acetonitrile and (2,4-dinitrophenyl)acetonitrile, provide insight into the behavior of this compound. acs.org The rates of deprotonation are generally slow for carbon acids compared to oxygen or nitrogen acids, even when the thermodynamic driving forces are similar. rsc.org This is attributed to the significant electronic and geometric reorganization required upon forming the carbanion. rsc.orgnih.gov

The presence of the ortho-methyl group in this compound introduces steric hindrance, which can influence the rate of proton transfer. Studies on ortho-methyl substituted derivatives of 4-nitrophenylphenylcyanomethane have shown that the introduction of ortho-methyl groups leads to a significant reduction in both equilibrium and rate constants for deprotonation reactions. researchgate.net

Below is a table showing kinetic data for the deprotonation of related arylacetonitriles, which helps in contextualizing the expected reactivity of this compound.

| Arylacetonitrile Derivative | Base | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | pKa |

|---|---|---|---|---|

| (4-Nitrophenyl)acetonitrile | Piperidine | 50% DMSO-50% H₂O | Data Not Available in Snippets | 12.9 (in 50% DMSO-H₂O) |

| (2,4-Dinitrophenyl)acetonitrile | Piperidine | 50% DMSO-50% H₂O | Data Not Available in Snippets | 10.6 (in 50% DMSO-H₂O) |

| 2-Nitro-4-X-phenylacetonitriles | Morpholine | Aqueous Me₂SO | Varies with X | Data Not Available in Snippets |

Transformations of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that can be transformed into various other functionalities, most commonly the amino group (-NH₂). This transformation is fundamental in organic synthesis, as it dramatically alters the electronic properties of the molecule.

The reduction of the nitro group in this compound to form 2-(4-Amino-2-methylphenyl)acetonitrile is a key transformation. A variety of methods are available for the reduction of aromatic nitro compounds. masterorganicchemistry.comsci-hub.st The choice of reagent is critical to ensure chemoselectivity, preserving the nitrile functionality.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used and often clean method. Catalysts like palladium on carbon (Pd/C) or Raney nickel are effective. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is sometimes preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com

Metal and Acid Reduction: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are classic and robust methods for converting nitro groups to amines. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that is often tolerant of other functional groups. scispace.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

The resulting amino derivative, 2-(4-Amino-2-methylphenyl)acetonitrile, is a valuable intermediate. The amino group is a strong activating group, which can be further functionalized, for example, through diazotization or acylation, to create a diverse range of compounds. masterorganicchemistry.com

The following table summarizes common reagents for the reduction of aromatic nitro groups.

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Catalytic | Highly efficient; may reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic | Effective; often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic | Classic, inexpensive method with good chemoselectivity for the nitro group. masterorganicchemistry.com |

| SnCl₂ | Acidic or Neutral | Mild conditions, often selective for the nitro group in the presence of other reducible groups like carbonyls. scispace.com |

| Zn/AcOH | Acidic | Provides a mild method for reduction. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous | Can be used for selective reductions. wikipedia.org |

Influence of Substituent Effects on Reactivity

The reactivity of the entire this compound molecule is governed by the electronic effects exerted by the substituents on the phenyl ring. The nitro and methyl groups have opposing electronic influences that modulate reaction rates and regioselectivity.

The electronic nature of substituents on an aromatic ring can be described by two primary components: inductive effects and resonance effects. libretexts.org

Nitro Group (-NO₂): The nitro group is a potent deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (due to the high electronegativity of nitrogen and oxygen) and a strong resonance effect. libretexts.orgminia.edu.eg This electron withdrawal makes the ring less susceptible to electrophilic aromatic substitution and stabilizes negative charges, as seen in the increased acidity of the benzylic protons. quora.com

Methyl Group (-CH₃): The methyl group is a weakly activating group. It donates electron density to the ring primarily through an inductive effect and also through hyperconjugation, which is a type of resonance effect. minia.edu.eg This electron donation makes the ring more reactive towards electrophiles compared to unsubstituted benzene (B151609). masterorganicchemistry.com

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.orglibretexts.org

σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

ρ (Rho): The reaction constant, which indicates the sensitivity of a particular reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. wikipedia.org

For reactions involving the benzylic carbon of this compound, such as deprotonation, a negative charge develops in the transition state. This reaction would have a positive ρ value, as it is significantly accelerated by the electron-withdrawing nitro group (σ_para = +0.78) and slightly decelerated by the electron-donating methyl group (σ_meta for the ortho-methyl is approximated, but generally small and negative). ic.ac.uk

The table below lists the Hammett constants for relevant substituents.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | +0.71 | +0.78 |

| -CH₃ | -0.07 | -0.17 |

| -CN | +0.56 | +0.66 |

| -H | 0.00 | 0.00 |

| -OH | +0.12 | -0.37 |

| -Cl | +0.37 | +0.23 |

Data sourced from various chemistry resources on linear free-energy relationships. ic.ac.uk

Steric Hindrance and Conformational Effects

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the steric presence of the ortho-methyl group and the resulting conformational preferences of the molecule. Generally, ortho-substituents can sterically hinder the approach of a nucleophile to the reaction center. nih.gov In the case of derivatives of this compound, the methyl group adjacent to the site of nucleophilic attack (assuming a leaving group at the C1 position) creates a sterically crowded environment.

This steric hindrance can lead to a significant reduction in reaction rates compared to an un-substituted analogue. For instance, studies on similar systems, such as the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, have shown that increased steric hindrance in the formation of the reaction intermediate can lower the reaction rate by several orders of magnitude. rsc.orgscispace.com The methyl group can restrict the necessary geometry of the transition state, raising its energy and thus the activation barrier for the reaction.

Reaction Mechanism Elucidation

The mechanism of nucleophilic aromatic substitution on nitro-activated rings is a subject of detailed investigation, with the specific pathway being highly dependent on the substrate, nucleophile, leaving group, and solvent. nih.gov

Stepwise versus Concerted Mechanisms in Related Nucleophilic Substitutions

The traditional textbook mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete Meisenheimer complex. nih.gov However, recent research has provided compelling evidence that many SNAr reactions, previously assumed to be stepwise, are in fact concerted processes, occurring in a single step without a stable intermediate. libretexts.org

A key factor determining the pathway is the stability of the potential Meisenheimer intermediate. If the intermediate is significantly stabilized, for example by multiple strong electron-withdrawing groups and a poor leaving group, a stepwise mechanism is favored. nih.gov Conversely, if the intermediate is less stable or if the leaving group is very good, the reaction is more likely to proceed through a single, concerted transition state. nih.gov

For derivatives of this compound, the para-nitro group provides strong activation and stabilization for negative charge buildup on the ring. This would typically favor the formation of a tetrahedral intermediate, suggesting a stepwise pathway. Kinetic studies on the analogous aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates in acetonitrile (B52724) show non-linear Hammett plots. This nonlinearity is interpreted as evidence for a stepwise mechanism where the rate-determining step is the departure of the leaving group from the tetrahedral intermediate. The authors argue that ground-state stabilization of substrates with electron-donating groups, rather than a change in mechanism, causes the deviation. This supports the idea that related nitrophenylacetonitrile derivatives would also likely react via a stepwise mechanism under similar conditions.

Table 1: Second-Order Rate Constants (kN) for the Reaction of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Piperidine in Acetonitrile at 25.0 °C Data sourced from a kinetic study on analogous compounds to illustrate substituent effects.

| Substituent (X) | kN (M-1s-1) |

|---|---|

| 4-OCH3 | 0.305 |

| 4-CH3 | 0.485 |

| H | 1.00 |

| 4-Cl | 1.83 |

| 3-Cl | 2.53 |

Role of Intermediates (e.g., Tetrahedral Intermediates)

In a stepwise SNAr mechanism, the key intermediate is a resonance-stabilized anionic σ-complex, often called a Meisenheimer or tetrahedral intermediate. nih.gov This species is formed when the nucleophile attacks the carbon atom bearing the leaving group, causing a change in hybridization at that carbon from sp2 to sp3. nih.gov The stability of this tetrahedral intermediate is crucial for the reaction to proceed via this pathway. taylorandfrancis.com

The negative charge of the intermediate formed from this compound derivatives is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization. While the intermediate itself is often too transient to be isolated, its existence is inferred from kinetic data and computational studies. ic.ac.uk In the aminolysis of 4-nitrophenyl 2-methylbenzoates, the proposed mechanism involves a zwitterionic tetrahedral intermediate (T±), whose breakdown to products is the rate-determining step. The steric hindrance from the ortho-methyl group can affect not only the formation of this intermediate but also its subsequent decomposition. rsc.org

Solvent Effects on Reaction Pathways

The choice of solvent has a profound impact on the rates and mechanisms of nucleophilic substitution reactions. nih.govchemistrysteps.com In SNAr reactions, the solvent's role is primarily to solvate the charged species, including the nucleophile and the intermediate. nih.gov

Polar aprotic solvents, such as acetonitrile (MeCN) or dimethyl sulfoxide (B87167) (DMSO), are generally effective at accelerating SNAr reactions. They can solvate the cation associated with the nucleophile but are less effective at solvating the anionic nucleophile itself, leaving it more "naked" and reactive. More importantly, they are excellent at stabilizing the large, charge-delocalized tetrahedral intermediate. nih.gov

Polar protic solvents, like water or alcohols, can also be used. libretexts.org However, their effect is more complex. While their high polarity can stabilize the charged tetrahedral intermediate, they can also strongly solvate the nucleophile through hydrogen bonding. libretexts.orgyoutube.com This solvation shell can decrease the nucleophile's reactivity and increase the activation energy of the initial attack, potentially slowing the reaction compared to a polar aprotic solvent. In studies of SNAr reactions in methanol-acetonitrile mixtures, reaction rates were observed to be faster in pure acetonitrile than in pure methanol (B129727), which is attributed to the stabilization of the ground-state nucleophile by hydrogen bonding from methanol, making it less reactive. scispace.com Therefore, the reaction of this compound derivatives would be expected to proceed more readily in polar aprotic solvents that can stabilize the tetrahedral intermediate without deactivating the incoming nucleophile.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed map of the atomic connectivity and chemical environment within a molecule. For 2-(2-Methyl-4-nitrophenyl)acetonitrile, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the aromatic ring and the integrity of the cyanomethyl group.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

While specific experimental spectra for this compound are not widely published, a highly accurate prediction of the ¹H and ¹³C NMR chemical shifts can be derived from established substituent effects and data from analogous compounds such as 2-(4-nitrophenyl)acetonitrile chemicalbook.comchemicalbook.comnih.gov, 2-(2-nitrophenyl)acetonitrile chemicalbook.com, and other substituted toluenes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.

Aromatic Protons: The three protons on the phenyl ring will appear in the downfield region, typically between 7.5 and 8.5 ppm. Their chemical shifts and coupling patterns are dictated by the electronic effects of the nitro (-NO₂) and methyl (-CH₃) groups. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. The proton situated between the methyl and nitro groups (H-5) will also be significantly downfield, while the proton ortho to the methyl group (H-6) will be the most upfield of the aromatic signals.

Methylene Protons (-CH₂CN): These protons are adjacent to both the aromatic ring and the electron-withdrawing nitrile group, placing their signal typically in the range of 3.9-4.2 ppm.

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet at approximately 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the nitro group (C-4) and the cyanomethyl group (C-1) will be significantly downfield. The carbon attached to the methyl group (C-2) will also be deshielded. The remaining aromatic carbons (C-3, C-5, C-6) will appear at chemical shifts influenced by the combined substituent effects.

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the range of 115-120 ppm. organicchemistrydata.org

Methylene Carbon (-CH₂-): The methylene carbon signal is expected around 20-25 ppm.

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically appearing around 15-20 ppm.

Predicted NMR Data for this compound

| ¹H NMR Predicted Assignments | ¹³C NMR Predicted Assignments | ||

|---|---|---|---|

| Proton | Predicted Shift (ppm) | Carbon | Predicted Shift (ppm) |

| -CH₃ | ~2.5 (s, 3H) | -CH₃ | ~18 |

| -CH₂CN | ~4.1 (s, 2H) | -CH₂CN | ~23 |

| H-6 | ~7.6 (d) | -CN | ~117 |

| H-5 | ~8.1 (dd) | C-6 | ~125 |

| H-3 | ~8.3 (d) | C-5 | ~131 |

| C-3 | ~135 | ||

| C-1 | ~136 | ||

| C-2 | ~140 | ||

| C-4 | ~148 |

Variable Temperature NMR Studies for Rotamer Analysis

The presence of a methyl group ortho to the cyanomethyl-substituted carbon on the phenyl ring introduces the possibility of hindered rotation around the C(aryl)-CH₂ single bond. This can give rise to conformational isomers known as rotamers or atropisomers if the rotational barrier is sufficiently high. wordpress.com

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. ox.ac.uk At low temperatures, the rotation between conformers may be slow on the NMR timescale, resulting in the appearance of two distinct sets of signals for the protons and carbons near the axis of rotation. As the temperature of the sample is increased, the rate of interconversion between the rotamers also increases. nih.gov This leads to a broadening of the corresponding NMR signals. reddit.com Upon further heating, a point known as the coalescence temperature (Tc) is reached, where the two separate signals merge into a single, time-averaged peak. nih.gov

For this compound, VT-NMR studies could confirm the presence of rotamers and allow for the calculation of the energy barrier to rotation. One would expect to see broadening and coalescence of the methylene proton signal and the aromatic proton signals (especially H-3 and H-5) upon heating if rotamers are present. researchgate.net

Advanced NMR Techniques for Mechanistic Insights in Related Systems

Beyond simple 1D spectra, a suite of advanced 2D NMR experiments is crucial for unambiguous structural confirmation and can provide insights into reaction mechanisms. numberanalytics.comnumberanalytics.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the coupling relationships between the aromatic protons, confirming their relative positions on the ring. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacency. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. numberanalytics.comyoutube.com It would be used to definitively assign the signals for the -CH₃, -CH₂-, and the three aromatic C-H groups by linking the proton shifts to the carbon shifts.

The methylene protons and the nitrile carbon (-CN).

The methylene protons and the aromatic carbons C-1, C-2, and C-6.

The methyl protons and the aromatic carbons C-1, C-2, and C-3. These correlations piece together the molecular skeleton, confirming the substitution pattern.

These advanced techniques are also powerful tools for studying reaction mechanisms, allowing for the identification of intermediates and byproducts in the synthesis of nitrophenylacetonitrile derivatives. numberanalytics.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Analysis of Functional Groups

The IR spectrum of this compound is dominated by the characteristic absorption bands of its key functional groups.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and characteristic stretching vibrations. nih.gov

Asymmetric Stretch: A strong band is expected in the 1550–1475 cm⁻¹ region.

Symmetric Stretch: Another strong band is expected between 1360–1290 cm⁻¹.

Nitrile Group (-C≡N): The carbon-nitrogen triple bond gives rise to a sharp, medium-to-strong intensity absorption. For aromatic nitriles, this band is typically found in the 2240–2220 cm⁻¹ range. nist.gov Its position in a relatively uncongested region of the spectrum makes it a highly diagnostic peak.

C-H Bonds:

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹.

Aromatic Ring (C=C): Several bands of variable intensity are expected in the 1625–1400 cm⁻¹ region, corresponding to carbon-carbon stretching vibrations within the phenyl ring.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H (-CH₃, -CH₂) | Stretch | 3000 - 2850 | Medium |

| Nitrile (-C≡N) | Stretch | 2240 - 2220 | Medium-Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1625 - 1400 | Medium-Weak |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong |

Interpretation of FTIR and ATR-IR Spectra

Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-FTIR are modern methods for obtaining an infrared spectrum.

FTIR Spectroscopy (Transmission): In a traditional transmission experiment, the sample is often prepared as a solid dispersion in a potassium bromide (KBr) pellet or as a mull in mineral oil (e.g., Nujol). nist.gov The IR beam passes through the sample. The resulting spectrum for this compound would clearly show the strong, sharp nitrile peak around 2230 cm⁻¹, the very strong pair of nitro group absorptions between 1550-1290 cm⁻¹, and the various C-H and C=C stretching bands, as detailed above.

ATR-IR Spectroscopy: ATR is a sampling technique that requires minimal sample preparation; a solid or liquid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium). nih.gov The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample. The resulting ATR spectrum is very similar to a transmission spectrum, although relative peak intensities can vary slightly. This method is particularly useful for obtaining high-quality spectra of solid powders without the need for pellet pressing. nih.gov The spectrum of this compound obtained via ATR would show the same key diagnostic bands, making it an excellent technique for rapid identification and characterization.

Mass Spectrometry (MS) 4.3.1. High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No published studies containing high-resolution mass spectrometry data for this compound were found. This analysis is crucial for experimentally confirming the elemental composition and thus the molecular formula (C₉H₈N₂O₂) by providing a highly accurate mass-to-charge ratio measurement.

X-ray Diffraction and Crystallography 4.4.1. Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There is no available crystallographic data in the public domain (such as the Cambridge Structural Database) from single-crystal X-ray diffraction analysis of this compound. This technique would be essential to definitively determine its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, an analysis of the crystal packing and the nature of intermolecular interactions (such as hydrogen bonds, π-π stacking, or van der Waals forces) that govern the supramolecular assembly of this compound in its crystalline form cannot be conducted.

Computational Chemistry and Theoretical Modeling

Intermolecular Interactions and Crystal Engineering

There are no available crystallographic studies for 2-(2-Methyl-4-nitrophenyl)acetonitrile. Consequently, information on its crystal system, space group, unit cell dimensions, and the nature of its intermolecular interactions (such as hydrogen bonding or π-π stacking) is absent from the scientific record in the search results.

Reaction Mechanism Modeling

Theoretical modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, providing insights into transition states, reaction intermediates, and the energetic pathways that connect them.

Understanding the reactivity of this compound, for instance in nucleophilic substitution or condensation reactions, requires the characterization of the relevant transition states. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate transition state geometries and calculate their energies. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

For reactions involving substituted phenylacetonitriles, such as α-alkylation, the mechanism can be complex. researchgate.net Theoretical studies can help to distinguish between different possible pathways, for example, by comparing the activation energies of competing transition states. An energy profile can be constructed by calculating the energies of the reactants, intermediates, transition states, and products along the reaction coordinate. This profile provides a quantitative measure of the reaction's feasibility and kinetics. While specific studies on the reaction mechanisms of this compound are lacking, theoretical investigations into related reactions, such as the association of phenyl and allyl radicals, demonstrate the power of these methods in mapping out complex potential energy surfaces.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -10.2 |

This table presents hypothetical data to illustrate the concept of a reaction energy profile and is not based on actual calculations for this specific compound.

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

For reactions involving polar molecules like this compound, which has a significant dipole moment due to the nitro and nitrile groups, solvent effects are expected to be significant. The choice of solvent can influence the stability of reactants, intermediates, and transition states to different extents, thereby altering the energy profile of the reaction. For example, a polar solvent would be expected to stabilize polar transition states, potentially lowering the activation energy and accelerating the reaction.

Studies on the influence of solvent on the electronic structure and photochemistry of nitrophenols have shown that explicit solvent calculations can be crucial for understanding reactivity. rsc.org While in many cases the general impact of the solvent on the electronic structure was found to be minimal, specific strong interactions between the solvent and the nitro group could significantly alter photochemical pathways. rsc.org Similarly, computational studies on the reaction of p-nitrobenzyl chloride with hydroxide (B78521) ions in aqueous dioxane have highlighted the complex interplay of specific solute-solvent interactions and dielectric effects on reaction kinetics. mst.edu Explicit DFT modeling of solvent effects on nitroxide radicals has also demonstrated that the surrounding solvent molecules can induce changes in the geometric and electronic parameters of the solute. nih.gov These findings underscore the importance of including solvent effects in any accurate theoretical modeling of the reactions of this compound.

Applications of 2 2 Methyl 4 Nitrophenyl Acetonitrile in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

The strategic placement of functional groups in 2-(2-Methyl-4-nitrophenyl)acetonitrile makes it a valuable precursor for the construction of intricate molecular architectures, particularly nitrogen-containing heterocyclic compounds.

Precursor for Complex Organic Molecules

While direct and extensive literature on the applications of this compound is not widespread, its structural relative, o-nitrophenylacetonitrile, serves as a well-documented precursor for a variety of benzo-fused heterocycles. arkat-usa.org The presence of the ortho-nitro group is crucial for intramolecular cyclization reactions. For instance, Michael additions of o-nitrophenylacetonitrile to various acceptors, followed by heating, can lead to an unusual annulation. This process involves an intramolecular nucleophilic attack of an enolate on the nitro group, yielding substituted quinolines. arkat-usa.org

This reactivity suggests that this compound could similarly participate in such synthetic pathways. The methyl group at the 2-position and the nitro group at the 4-position on the phenyl ring would influence the electronic and steric properties, potentially directing the cyclization to form specific isomers of substituted quinolines or other complex heterocyclic systems. The synthesis of quinoline (B57606) derivatives is of significant interest due to their wide range of applications in medicinal chemistry, including as antimalarial, antibacterial, and anticancer agents. nih.govderpharmachemica.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. nih.govnih.gov Compounds like this compound are valuable starting materials for synthesizing fused heterocyclic systems.

Quinolines: As mentioned, the intramolecular reductive cyclization of o-nitrophenylacetonitrile derivatives is a known method for quinoline synthesis. arkat-usa.org The reaction of an o-nitrophenylacetonitrile with a Michael acceptor can lead to the formation of a 2,3,4-trisubstituted quinoline. arkat-usa.org It is plausible that this compound could be employed in similar strategies to access specifically substituted quinoline scaffolds.

Indoles: The synthesis of indoles, another critical heterocyclic motif in pharmaceuticals, can also be envisioned starting from nitrophenylacetonitrile derivatives. For example, the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes is a flexible method for preparing functionalized indoles. orgsyn.org While this involves a styrene (B11656) derivative, the core principle of using a nitro-substituted aromatic as a precursor for the indole (B1671886) ring is relevant. The nitrile group in this compound could be transformed into other functional groups to facilitate such cyclizations.

Benzodiazepines: Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. nih.gov Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a ketone or an α,β-unsaturated carbonyl compound. nih.gov While not a direct precursor, derivatives of this compound could potentially be converted into intermediates suitable for benzodiazepine (B76468) synthesis. For example, reduction of the nitro group to an amine and manipulation of the nitrile group could provide a substituted o-phenylenediamine derivative ready for cyclization.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Quinolines | Intramolecular cyclization of o-nitrophenylacetonitrile derivatives. arkat-usa.org | Direct precursor for substituted quinolines via cyclization. |

| Indoles | Reductive cyclization of 2-nitrostyrenes. orgsyn.org | Can be converted to a suitable precursor for indole synthesis. |

| Benzodiazepines | Condensation of o-phenylenediamines with ketones. nih.gov | Can be transformed into a substituted o-phenylenediamine intermediate. |

Derivatization for Functional Material Precursors

The functional groups on this compound can be chemically modified to produce precursors for specialty chemicals and advanced materials.

Applications in Specialty Chemicals and Materials

The aromatic nitro group and the nitrile functionality are both versatile handles for further chemical transformations, making this compound a potential precursor for dyes and polymers. For instance, the nitro group can be reduced to an amino group, which is a key functional group in many azo dyes. The resulting amino-substituted phenylacetonitrile (B145931) could then be diazotized and coupled with other aromatic compounds to generate a wide range of colored substances. The derivatives of 1,5-benzodiazepines, for which precursors could be derived from the title compound, are used as dyes for acrylic fibers. nih.gov

In the realm of materials science, the bifunctional nature of this molecule could be exploited in the synthesis of polymers. The nitrile group can undergo polymerization or be hydrolyzed to a carboxylic acid, which can then be used in polyester (B1180765) or polyamide synthesis. The aromatic ring system can be incorporated into the polymer backbone to enhance thermal stability and confer specific electronic properties, which could be useful in the development of functional polymers for electronic applications.

Development of Biocatalytic Tools and Processes

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Arylacetonitrilases are a class of enzymes that show promise for the transformation of arylacetonitrile compounds.

Arylacetonitrilase-mediated Transformations for Carboxylic Acid Synthesis

Arylacetonitrilases are enzymes that catalyze the hydrolysis of arylacetonitriles directly to the corresponding carboxylic acids and ammonia (B1221849). arkat-usa.org These enzymes have garnered attention for their potential use in green chemistry to produce valuable aryl acids. arkat-usa.org While the substrate specificity of these enzymes varies, some have been shown to act on substituted phenylacetonitriles. For example, the nitrilase from Pseudomonas fluorescens DSM 7155 can convert 4-nitrophenylacetonitrile (B121139). nih.gov

This suggests that an arylacetonitrilase could potentially be identified or engineered to specifically hydrolyze this compound to 2-(2-Methyl-4-nitrophenyl)acetic acid. This biocatalytic route would be advantageous as it operates under mild conditions and can exhibit high selectivity, avoiding the harsh reagents and potential side reactions associated with chemical hydrolysis. The resulting carboxylic acid is a valuable building block in its own right, with potential applications in the synthesis of pharmaceuticals and other fine chemicals.

Table 2: Biocatalytic Potential of Arylacetonitrilases

| Enzyme Class | Reaction Catalyzed | Relevance to this compound |

|---|---|---|

| Arylacetonitrilase | R-CH₂CN + 2H₂O → R-CH₂COOH + NH₃ | Potential for selective hydrolysis to 2-(2-Methyl-4-nitrophenyl)acetic acid. |

Green Chemistry Applications in Industrial Production

The industrial synthesis of this compound is increasingly being scrutinized through the lens of green chemistry, a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. The focus is on developing sustainable manufacturing routes that are not only economically viable but also environmentally benign. Key areas of innovation include the use of recyclable catalysts, the adoption of safer solvent systems, and the optimization of reaction conditions to improve atom economy and reduce waste.

One of the primary green chemistry considerations in the production of nitrated aromatic compounds like this compound is the nitration process itself. Traditional methods often employ a mixture of concentrated nitric acid and sulfuric acid, which can lead to the formation of significant amounts of acidic waste and the emission of noxious nitrogen oxide (NOx) gases. Research into greener nitration methods for related compounds, such as p-nitrophenylacetonitrile, has shown promising results that can be extrapolated to the synthesis of the target molecule. For instance, the use of directional nitrating agents, composed of a mixture of nitric acid, phosphoric acid, and sulfuric acid, has been demonstrated to significantly increase the yield of the desired para-isomer while minimizing the formation of byproducts and NOx emissions. One patented technology for a related compound boasts a yield of 70.5% with virtually no discharge of NO2, showcasing a significant improvement in the environmental footprint of the process. researchgate.net

Furthermore, the principles of green chemistry advocate for the replacement of hazardous reagents and solvents with safer alternatives. In the synthesis of nitrophenylacetonitriles, this includes exploring alternatives to highly toxic cyanide sources and volatile organic solvents (VOCs). While specific data for this compound is limited, broader research in green organic synthesis points towards the use of greener solvents like 2-methyltetrahydrofuran (B130290) (MTHF) as a sustainable alternative to traditional solvents like tetrahydrofuran (B95107) (THF). rsc.org Additionally, the development of catalytic systems that can be easily separated from the reaction mixture and recycled is a cornerstone of green industrial processes. For reactions involving nitrile functionalities, heterogeneous catalysts, such as metal-organic frameworks (MOFs), have been shown to be highly efficient and recyclable, offering high product yields over multiple reaction cycles. bibliotekanauki.pl

The table below presents a comparative analysis of traditional versus potential green synthesis approaches for nitrophenylacetonitriles, based on data from related compounds, to illustrate the potential environmental and efficiency gains.

Interactive Data Table: Comparison of Traditional and Green Synthesis Methods for Nitrophenylacetonitriles

| Parameter | Traditional Synthesis (e.g., Mixed Acid Nitration) | Green Synthesis (e.g., Directional Nitration/Catalytic Methods) | Percentage Improvement |

| Yield (%) | ~48-66% | Up to 70.5% | Up to 47% |

| NOx Emissions | Significant | Minimal to None | ~100% reduction |

| Catalyst | Strong acids (e.g., H2SO4) | Recyclable heterogeneous catalysts (e.g., MOFs) | N/A (paradigm shift) |

| Solvent | Volatile Organic Compounds (VOCs) | Greener alternatives (e.g., 2-MeTHF, water) | Significant reduction in environmental impact |

| Waste Generation | High (acidic waste, byproducts) | Reduced (higher selectivity, catalyst recycling) | Significant reduction |

Note: The data in this table is based on findings for structurally related compounds like p-nitrophenylacetonitrile and general green chemistry principles, as specific industrial data for this compound is not publicly available.

By embracing these green chemistry principles, the industrial production of this compound can be shifted towards a more sustainable paradigm, characterized by higher efficiency, reduced environmental impact, and improved safety.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds is a cornerstone of industrial chemistry, but traditional methods often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids, which pose significant safety and environmental challenges. beilstein-journals.orgresearchgate.net Future research on 2-(2-Methyl-4-nitrophenyl)acetonitrile will likely focus on developing safer, more efficient, and sustainable synthetic routes.

Continuous Flow Chemistry: A primary avenue for exploration is the adoption of continuous flow chemistry for the nitration step. ewadirect.comseqens.com Flow reactors offer superior control over reaction parameters like temperature and stoichiometry, which is crucial for managing the highly exothermic nature of nitration. beilstein-journals.orgvapourtec.com This precise control can lead to higher yields, improved regioselectivity, and a significant reduction in the formation of hazardous byproducts. vapourtec.com The transition from batch processing to a continuous flow setup for the synthesis of this compound could dramatically improve safety and efficiency, as demonstrated in other industrial nitration processes. acs.org

Green Nitrating Agents and Catalysis: Another promising direction is the investigation of environmentally benign nitrating agents. This includes using solid-supported reagents, such as inorganic nitrates adsorbed onto silica (B1680970) gel, which can simplify purification and reduce acidic waste streams. researchgate.net Furthermore, the development of photocatalytic nitration methods presents an opportunity for innovation. mdpi.com These light-driven reactions could offer novel pathways to the target molecule under milder conditions. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions to introduce the nitro group, could also be explored to enhance functional group tolerance and provide alternative synthetic pathways that are not feasible with traditional electrophilic nitration. organic-chemistry.org

Table 1: Comparison of Hypothetical Synthetic Methodologies for this compound

| Parameter | Traditional Batch Nitration | Proposed Continuous Flow Nitration |

| Reagents | Concentrated H₂SO₄/HNO₃ | 68% HNO₃ in HFIP |

| Temperature | 0–10 °C | 25 °C (Room Temperature) |

| Reaction Time | 4–6 hours | 15 minutes residence time |

| Yield | Moderate (potential for over-nitration) | High (>95% conversion) |

| Safety Profile | High risk of thermal runaway, corrosive | Minimized risk, excellent heat dissipation |

| Sustainability | High acid waste, energy-intensive cooling | Reduced solvent, potential for solvent-free |

Advanced Mechanistic Insights via Multiscale Modeling

To unlock the full potential of this compound, a deep understanding of its reactivity at a molecular level is essential. Advanced computational techniques, particularly multiscale modeling, offer a powerful tool to achieve this. acs.orgewha.ac.kr

Density Functional Theory (DFT) Studies: At the quantum mechanical level, Density Functional Theory (DFT) can be used to probe the electronic structure and reactivity of the molecule. mdpi.comresearchgate.net Future studies could employ DFT to calculate global reactivity descriptors (e.g., chemical hardness, electrophilicity index) and map the molecular electrostatic potential, providing a theoretical basis for predicting its behavior in various reactions. rjpn.orgrjpn.org Such calculations can elucidate the mechanism of its synthesis, predict the regioselectivity of further substitutions, and analyze the stability of reaction intermediates. srce.hracs.org

Bridging Scales: The true innovation lies in using multiscale models that connect quantum-level insights with macroscopic process parameters. pnnl.govresearchgate.net For instance, DFT calculations could clarify the mechanism of an intramolecular cyclization, while molecular dynamics simulations model its behavior in different solvents. This data can then inform a continuum model of a flow reactor to optimize reaction conditions for yield and purity. ewha.ac.kr This integrated computational approach allows for the rational design of experiments and accelerates the development of optimized synthetic processes, moving beyond simple trial-and-error. digitellinc.com

Table 2: Illustrative Computational Parameters for Mechanistic Analysis

| Computational Method | Parameter to Investigate | Potential Insight |

| DFT (B3LYP/6-311G) | HOMO-LUMO Energy Gap | Predicts kinetic stability and chemical reactivity. rjpn.org |

| DFT/PCM | Solvation Free Energy | Assesses stability in different solvent environments. srce.hr |

| RRKM/TST | Reaction Rate Constants | Predicts kinetics of decomposition or transformation pathways. acs.org |

| Multiscale (QM/MM) | Transition State Energies | Elucidates mechanisms of complex reactions (e.g., enzyme-catalyzed). |

Exploration of New Reactivity Profiles and Transformations

The this compound scaffold contains multiple reactive sites that remain largely unexplored. Future research should focus on leveraging the unique interplay between the nitro, methyl, and cyanomethyl groups to uncover novel chemical transformations.

Intramolecular Cyclization: The ortho-positioning of the cyanomethyl group relative to the nitro group presents a fascinating opportunity for intramolecular reactions. Research on related o-nitrophenylacetonitriles has shown that the active methylene (B1212753) carbon can act as an internal nucleophile, attacking the nitro group to form valuable heterocyclic structures like quinolines. uwa.edu.au Investigating similar annulation reactions with the this compound scaffold could lead to a new class of substituted quinolines, which are important pharmacophores.

Transformations of the Nitro and Nitrile Groups: The nitro group is highly versatile; it can be selectively reduced to the corresponding amine, nitroso, or hydroxylamine (B1172632) derivatives, each opening up different synthetic possibilities. nih.govyoutube.com The nitrile group is also a valuable functional handle. Beyond simple hydrolysis to a carboxylic acid, it can participate in more complex transformations. For example, the cyanomethyl group has been shown to act as a participating group in stereoselective synthesis, forming cyclic intermediates that direct the reaction outcome. acs.org Exploring the ability of the cyanomethyl group in this scaffold to participate in neighboring group-directed reactions could unlock novel synthetic utility. The acidity of the α-carbon also makes it a prime candidate for Michael additions and other carbon-carbon bond-forming reactions. wikipedia.org

Design of Next-Generation Organic Synthesis Strategies Utilizing this compound Scaffolds

Beyond exploring its fundamental reactivity, future work should position this compound as a versatile building block for constructing complex molecular architectures. Its inherent functionality makes it an ideal starting material for diversity-oriented synthesis and the development of cascade reactions.

Cascade Reactions for Heterocycle Synthesis: Cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient and elegant approach to synthesis. The this compound scaffold is well-suited for such strategies. For example, a one-pot process involving the reduction of the nitro group to an amine, followed by intramolecular cyclization with the nitrile group or an external reagent, could rapidly generate complex heterocyclic cores. rsc.org Similar strategies starting from nitroarenes have been used to construct dihydroquinoxalinones and tetrahydroquinoxalines. rsc.org The development of metal-free cascade processes starting from this scaffold would be a particularly sustainable and attractive synthetic goal.

Platform for Novel Scaffolds: This compound can serve as a platform for generating libraries of novel compounds for medicinal chemistry and materials science. nih.govresearchgate.net The synthesis of N-heterocycles is of particular interest, and this scaffold provides a direct route. rsc.orgresearchgate.net For instance, reduction of the nitro group followed by reaction with appropriate precursors could lead to benzimidazoles or other fused heterocyclic systems. capes.gov.br By designing multi-step, one-pot reactions that leverage the reactivity of both the aromatic ring and the side chain, this compound can become a key player in the efficient synthesis of complex and valuable molecules. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-(2-Methyl-4-nitrophenyl)acetonitrile, and how can reaction conditions be tailored to improve yield?

The synthesis of nitrophenylacetonitrile derivatives often involves substitution or condensation reactions. For example, similar compounds like 2-Methyl-2-(4-nitrophenyl)propanenitrile are synthesized via nucleophilic substitution, where the nitro group acts as an electron-withdrawing group to activate the aromatic ring . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) can enhance yields. For instance, acetonitrile derivatives with nitro substituents may require controlled heating (70–100°C) and inert atmospheres to prevent side reactions like premature reduction of the nitro group. Purification via column chromatography using hexane/ethyl acetate gradients is recommended to isolate the product from unreacted precursors .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify the aromatic proton environment and nitrile group presence.

- HPLC-MS : To assess purity (>95%) and confirm molecular weight.

- FT-IR : Peaks near 2240 cm confirm the nitrile (C≡N) stretch .

- Elemental Analysis : Validate empirical formula (CHNO).

Reference standards from suppliers like CymitQuimica (Ref: 3D-TWA68345) can aid in spectral comparisons .

Q. What are the recommended storage conditions to ensure compound stability?

Store this compound in airtight containers at room temperature (RT) or below, protected from light and moisture. Avoid exposure to strong oxidizing agents or reducing environments, as the nitro group is redox-sensitive. Stability studies for similar nitriles suggest degradation rates <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly in enzyme inhibition studies?

- Target Selection : Prioritize enzymes with known interactions with nitrile-containing compounds (e.g., cytochrome P450 or kinases).

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and dose-response curves (1 nM–100 µM).

- Data Validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to confirm IC values. Comparative studies with analogs (e.g., 2-Methyl-2-(4-aminophenyl)propanenitrile) can highlight substituent effects .

Q. How should contradictory data on the compound’s cytotoxicity be resolved when comparing it to structural analogs?

Contradictions may arise from differences in:

- Substituent Effects : The nitro group in this compound may enhance cytotoxicity compared to amino or chloro analogs by generating reactive nitrogen species .

- Experimental Conditions : Variability in cell lines (e.g., HEK293 vs. HepG2) or exposure times (24 vs. 48 hours) can skew results. Standardize protocols across labs.

- Metabolic Activation : Test metabolites (e.g., reduced nitro to amine) using liver microsomes to assess bioactivation pathways .

Q. What strategies are effective in studying the compound’s interaction with biological targets, such as receptors or enzymes?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Validate with mutagenesis studies on key residues.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

Q. How can the nitro group in this compound be selectively reduced or modified for derivatization studies?

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H (1–3 atm) to reduce nitro to amine. Monitor reaction progress via TLC to avoid over-reduction.

- Chemoselective Reducing Agents : NaBH-CuCl systems selectively reduce nitro groups without affecting nitriles.

- Post-Modification : Introduce sulfonamide or urea groups via reactions with the amine intermediate .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.

- Emergency Response : In case of skin contact, rinse with water for 15 minutes and seek medical attention. Refer to SDS guidelines for specific antidotes .

Q. How can researchers address solubility challenges in biological assays for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.